N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide is a chemical compound characterized by the presence of a cyanophenyl group and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-cyanophenylamine with 3-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanophenyl group can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-3-(trifluoromethyl)benzamide
- N-(3-cyanophenyl)-4-(trifluoromethyl)benzamide
- N-(3-cyanophenyl)-3-(difluoromethyl)benzamide
Uniqueness
N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the cyanophenyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, while the cyanophenyl group provides additional sites for interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-cyanophenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)12-5-2-4-11(8-12)14(21)20-13-6-1-3-10(7-13)9-19/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHNFBJKPLDKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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